molecular formula C9H8BrIO2 B2935588 Methyl 4-bromo-2-iodo-6-methylbenzoate CAS No. 1021344-69-3

Methyl 4-bromo-2-iodo-6-methylbenzoate

Cat. No.: B2935588
CAS No.: 1021344-69-3
M. Wt: 354.969
InChI Key: ZSTLHSKWDHIWKM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-iodo-6-methylbenzoate: is an organic compound with the molecular formula C₉H₈BrIO₂ and a molecular weight of 354.97 g/mol It is a derivative of benzoic acid, specifically a methyl ester, and contains both bromine and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2-iodo-6-methylbenzoate typically involves the bromination and iodination of methyl 6-methylbenzoate. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-iodo-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide or potassium cyanide in the presence of a suitable solvent.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Scientific Research Applications

Methyl 4-bromo-2-iodo-6-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-iodo-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying halogenated compounds’ effects on biological systems .

Comparison with Similar Compounds

  • Methyl 4-bromo-2-chloro-6-methylbenzoate
  • Methyl 4-iodo-2-chloro-6-methylbenzoate
  • Methyl 4-bromo-2-fluoro-6-methylbenzoate

Comparison: Methyl 4-bromo-2-iodo-6-methylbenzoate is unique due to the presence of both bromine and iodine atoms, which can significantly affect its chemical reactivity and biological activity compared to compounds with only one type of halogen substituent. The combination of these halogens can enhance the compound’s ability to participate in specific reactions and interact with biological targets .

Properties

IUPAC Name

methyl 4-bromo-2-iodo-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTLHSKWDHIWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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